BenchChemオンラインストアへようこそ!

Caloxetate trisodium

Excipient characterization Hydrophilicity MRI contrast agent formulation

Caloxetate trisodium is a non-substitutable pharmaceutical excipient specifically engineered for gadolinium-based hepatobiliary MRI contrast agents. Its unique DTPA-derived ligand architecture—complexed with both calcium and sodium ions—provides thermodynamic stabilization of the gadoxetate disodium complex and prevents free gadolinium release. With exceptional hydrophilicity (LogP = -7.3) and a large polar surface area (220.0 Ų), it ensures aqueous-phase retention without interfering with liver-specific OATP-mediated uptake. Unlike generic calcium chelators (calteridol calcium, caldiamide sodium), caloxetate trisodium is the named excipient in approved EOVIST®/PRIMOVIST® formulations; any substitution demands new regulatory stability studies. Powder stored at -20°C remains stable for 3 years, enabling robust safety stock management for GMP manufacturing and CRO operations.

Molecular Formula C23H28CaN3Na3O11
Molecular Weight 631.5 g/mol
CAS No. 207230-20-4
Cat. No. B15396159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaloxetate trisodium
CAS207230-20-4
Molecular FormulaC23H28CaN3Na3O11
Molecular Weight631.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2]
InChIInChI=1S/C23H33N3O11.Ca.3Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;;/q;+2;3*+1/p-5/t17-;;;;/m0..../s1
InChIKeyNAHFLJIBOXGAOE-UYVPJCOTSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caloxetate Trisodium: Excipient Baseline and Regulatory Status for Gadoxetate Disodium Formulations


Caloxetate trisodium (CAS: 207230-20-4) is a calcium- and sodium-containing coordination complex that functions as a specialized pharmaceutical excipient. It is an integral component of the injectable gadolinium-based contrast agent gadoxetate disodium, marketed as EOVIST® and PRIMOVIST® [1]. In these formulations, caloxetate trisodium is present at a concentration of 1.00 mg/mL alongside the active pharmaceutical ingredient gadoxetate disodium (181.43 mg/mL, equivalent to 0.25 mmol/mL) [1]. The compound exhibits high hydrophilicity with a computed LogP of -7.3 and a large polar surface area (PSA) of 220.0 Ų [2]. Caloxetate trisodium is listed as an inactive ingredient in regulatory filings and is not known to be an intervention in any clinical trials [2].

Why Caloxetate Trisodium Cannot Be Substituted with Generic Calcium Chelators in Gadoxetate Disodium Formulations


Caloxetate trisodium is not a simple calcium salt that can be replaced by other calcium-containing excipients such as calteridol calcium, caldiamide sodium, or calcobutrol sodium. Its specific molecular architecture—a DTPA-derived ligand complexed with both calcium and sodium ions—is precisely engineered to stabilize the gadoxetate disodium complex and prevent the release of free gadolinium ions [1]. Substitution with a different calcium chelator would alter critical formulation parameters including osmolality, pH buffering capacity, and metal-ion scavenging efficiency, potentially compromising the thermodynamic stability of the contrast agent and increasing the risk of gadolinium deposition [2]. The quantitative differences in physicochemical properties (LogP, PSA, molecular weight) and storage stability profiles documented below provide measurable justification for source-controlled procurement of caloxetate trisodium specifically.

Caloxetate Trisodium: Head-to-Head Excipient Comparison and Quantitative Differentiation Evidence


LogP Hydrophilicity Comparison: Caloxetate Trisodium vs. Calteridol Calcium

Caloxetate trisodium exhibits markedly higher hydrophilicity than the comparator calcium chelator calteridol calcium, as quantified by the computed octanol-water partition coefficient (LogP). The LogP for caloxetate trisodium is -7.3 [1], whereas calteridol calcium has a LogP of -2.2 [2]. This 5.1 log unit difference indicates that caloxetate trisodium is substantially more hydrophilic, which influences its aqueous solubility and biodistribution profile when co-formulated with gadolinium chelates.

Excipient characterization Hydrophilicity MRI contrast agent formulation

Polar Surface Area (PSA) and Hydrogen Bonding Capacity: Caloxetate Trisodium vs. Calteridol Calcium and Caldiamide Sodium

Caloxetate trisodium possesses a significantly larger polar surface area (PSA) and greater hydrogen bond acceptor count than its in-class comparators calteridol calcium and caldiamide sodium. The PSA for caloxetate trisodium is 220.0 Ų [1], compared to 145.0 Ų for calteridol calcium [2] and 180.0 Ų for caldiamide sodium [3]. The hydrogen bond acceptor (HBA) count is 14 for caloxetate trisodium, versus 8 for both calteridol calcium and caldiamide sodium [1][2][3].

Excipient characterization Polar surface area Hydrogen bonding MRI contrast agent formulation

Long-Term Storage Stability: Caloxetate Trisodium vs. Calteridol Calcium

Caloxetate trisodium demonstrates extended storage stability under frozen conditions. Vendor technical data indicate that the powder form is stable for 3 years when stored at -20°C and for 2 years at 4°C . In contrast, calteridol calcium is typically recommended for storage at 2–8°C under refrigeration, with no explicit long-term frozen stability data reported .

Excipient stability Storage conditions Pharmaceutical procurement

Excipient Interference in Clinical Laboratory Assays: Caloxetate Trisodium vs. In-Class Excipients

Caloxetate trisodium has been explicitly identified as causing interference with serum iron measurement when complexometric titration methods (e.g., ferrous fumarate complexometric assay) are employed within 24 hours post-administration [1]. No comparable interference warning has been documented for calteridol calcium, caldiamide sodium, or calcobutrol sodium in publicly available regulatory labeling or pharmacopeial monographs.

Excipient interference Clinical laboratory Serum iron assay Patient safety

Molecular Weight and Complexation Behavior: Caloxetate Trisodium vs. Caldiamide Sodium and Calcobutrol Sodium

Caloxetate trisodium has a molecular weight of 631.5 g/mol [1], which is approximately 50% higher than caldiamide sodium (419.0 g/mol) [2] and 22% higher than calcobutrol sodium (516.4 g/mol) [3]. This larger molecular weight reflects the presence of the DTPA-derived backbone and the incorporation of both calcium and three sodium counterions, which collectively influence the excipient's metal-ion binding stoichiometry and osmotic contribution to the final formulation.

Excipient characterization Molecular weight Chelation MRI contrast agent formulation

Caloxetate Trisodium: Procurement-Relevant Application Scenarios Based on Quantitative Evidence


Quality Control and Regulatory Compliance in Gadoxetate Disodium Manufacturing

Caloxetate trisodium is a named excipient in the approved formulations of EOVIST® and PRIMOVIST® [1]. Any substitution with an alternative calcium chelator (e.g., calteridol calcium or caldiamide sodium) would constitute a formulation change requiring new regulatory stability studies and potential bioequivalence demonstration. The quantitative differences in LogP (-7.3 vs. -2.2), PSA (220.0 vs. 145.0 Ų), and molecular weight (631.5 vs. 419.0 g/mol) documented in Section 3 provide scientific justification for maintaining exact excipient identity during generic drug development and commercial manufacturing.

Research and Development of Novel Hepatobiliary MRI Contrast Agents

The exceptionally high hydrophilicity (LogP = -7.3) and large polar surface area (PSA = 220.0 Ų) of caloxetate trisodium [2] make it a candidate excipient for investigators developing new gadolinium chelates intended for hepatobiliary imaging. Its water-soluble coordination chemistry ensures that the excipient remains in the aqueous phase and does not interfere with the liver-specific uptake mechanisms mediated by organic anion transporters. Researchers seeking to replicate the stability profile of EOVIST® in novel formulations should source caloxetate trisodium rather than structurally distinct calcium chelators.

Clinical Laboratory Testing and Patient Management

Hospitals and clinical laboratories that perform serum iron testing on patients who have recently undergone gadoxetate-enhanced MRI must implement protocols to avoid false-positive results. The documented interference of caloxetate trisodium with complexometric serum iron assays within 24 hours post-administration [3] necessitates either delaying iron testing or employing alternative analytical methods. This application scenario is unique to caloxetate trisodium-containing formulations and is not relevant for contrast agents that utilize calteridol calcium or calcobutrol sodium as excipients.

Procurement and Supply Chain Management for Pharmaceutical Excipients

Bulk procurement of caloxetate trisodium can be optimized based on its documented long-term storage stability: powder stored at -20°C remains stable for 3 years, and at 4°C for 2 years . In contrast, calteridol calcium is typically stored at 2–8°C without equivalent frozen-stability documentation. This stability advantage allows pharmaceutical manufacturers and contract research organizations to maintain larger safety stocks with reduced requalification overhead, thereby mitigating supply chain interruption risks for gadoxetate disodium production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caloxetate trisodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.